molecular formula C22H12I2O4 B4987098 2,2'-(1,4-phenylene)bis[1-(3-iodophenyl)-1,2-ethanedione]

2,2'-(1,4-phenylene)bis[1-(3-iodophenyl)-1,2-ethanedione]

Cat. No. B4987098
M. Wt: 594.1 g/mol
InChI Key: BZRSFTDIMXYQIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-(1,4-phenylene)bis[1-(3-iodophenyl)-1,2-ethanedione], commonly known as Iodoacetophenone, is an organic compound used in scientific research applications. It is a yellow crystalline powder with a molecular weight of 654.06 g/mol. This compound is used in a variety of fields, including biochemistry, pharmacology, and neuroscience.

Mechanism of Action

Iodoacetophenone is an electrophilic compound that reacts with thiol groups in proteins. This reaction can lead to changes in protein function and structure. In neuroscience research, iodoacetophenone is used to irreversibly block the activity of enzymes that are involved in the synthesis and degradation of neurotransmitters.
Biochemical and Physiological Effects:
Iodoacetophenone can have both biochemical and physiological effects. In biochemistry, it can irreversibly modify proteins, leading to changes in their function and structure. In physiology, it can affect the activity of enzymes involved in the synthesis and degradation of neurotransmitters, leading to changes in neurotransmitter levels and function.

Advantages and Limitations for Lab Experiments

One advantage of using iodoacetophenone in lab experiments is its high reactivity with thiol groups in proteins, which allows for irreversible modification of proteins. However, this reactivity can also be a limitation, as it can lead to non-specific modification of proteins. In addition, iodoacetophenone can be toxic to cells at high concentrations, which can limit its use in some experiments.

Future Directions

There are several future directions for research involving iodoacetophenone. One area of research is the development of new methods for the synthesis of radiolabeled compounds for imaging studies. Another area of research is the development of new chemical probes for studying protein function and structure. Finally, there is potential for the use of iodoacetophenone in the development of new therapies for neurological disorders.

Synthesis Methods

Iodoacetophenone can be synthesized by the reaction of 1,4-diketones with iodine and iodine monochloride. The reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as acetone or ethanol. The reaction yields a mixture of mono- and diiodo compounds, which can be separated by column chromatography.

Scientific Research Applications

Iodoacetophenone is used in scientific research as a reagent for the synthesis of other compounds, such as radiolabeled ligands for imaging studies. It is also used as a chemical probe to study protein function and structure. In addition, it is used in neuroscience research to study the function of the central nervous system.

properties

IUPAC Name

1-(3-iodophenyl)-2-[4-[2-(3-iodophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12I2O4/c23-17-5-1-3-15(11-17)21(27)19(25)13-7-9-14(10-8-13)20(26)22(28)16-4-2-6-18(24)12-16/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRSFTDIMXYQIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)C(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12I2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Iodophenyl)-2-[4-[2-(3-iodophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione

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